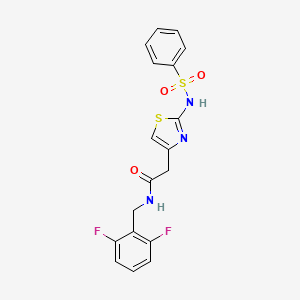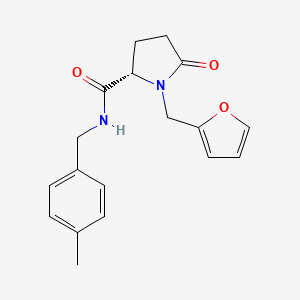![molecular formula C20H19FN4O2S2 B2437682 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946274-41-5](/img/structure/B2437682.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The thiazolo[3,2-b][1,2,4]triazole core is known to exhibit various biological activities, making it a significant structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a thiazolo[3,2-b][1,2,4]triazole core, a fluorophenyl group, an ethyl group, and a dimethylbenzenesulfonamide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Uses
- Synthesis of Thiazolo[3,2-b]-1,2,4-triazoles: A study by Doğdaş et al. (2007) describes the synthesis of thiazolo[3,2-b]-1,2,4-triazoles, similar in structure to the compound , as potential anti-inflammatory and analgesic agents. These compounds showed promising results in animal models without inducing gastric lesions (Doğdaş et al., 2007).
- Anticonvulsant Activities: Deng et al. (2014) explored the anticonvulsant activities of thiazolo[3,2-b][1,2,4]triazole derivatives in mice. They found that some derivatives, including compounds with a fluorophenyl group, demonstrated selective protection against seizures (Deng et al., 2014).
- Antimicrobial Properties: Bărbuceanu et al. (2015) synthesized heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class and tested them for antimicrobial activity against various bacteria and yeasts (Bărbuceanu et al., 2015).
- Anticancer Evaluation: Lesyk et al. (2007) synthesized thiazolo[3,2-b][1,2,4]triazol-6-ones, assessing their potential as anticancer agents. They found that these compounds exhibited significant anticancer activity against various cancer cell lines (Lesyk et al., 2007).
Chemical Structure and Properties
- Crystal Structure Analysis: Gündoğdu et al. (2017) conducted a study on the crystal structure of derivatives similar to the compound , providing insights into their molecular arrangement and potential interactions (Gündoğdu et al., 2017).
- Synthesis and Characterization: Narayana et al. (2010) focused on synthesizing and characterizing thiazolo[3,2-b][1,2,4]triazoles, which can provide a foundation for understanding the chemical properties of similar compounds (Narayana et al., 2010).
Direcciones Futuras
The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide” could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, the development of new analogs and derivatives could be a promising area of research .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it may inhibit the activity of certain enzymes or bind to specific receptors to alter their signaling pathways .
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation (relevant to anticancer activity), inflammation (relevant to anti-inflammatory activity), and microbial growth (relevant to antimicrobial activity) .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for structurally similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion .
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell proliferation (in the case of anticancer activity), reducing inflammation (in the case of anti-inflammatory activity), and inhibiting microbial growth (in the case of antimicrobial activity) .
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-7-8-14(2)18(11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKABSHRFRKMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)
![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)
![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)

![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)